![molecular formula C20H16N2O3S B13984253 Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate: is a complex organic compound with the molecular formula C20H16N2O3S and a molecular weight of 364.42 g/mol . This compound belongs to the class of thienoquinolines, which are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent . This reaction is followed by further steps to introduce the thienoquinoline core and the benzyloxy group.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the amino and benzyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amine derivatives .
Aplicaciones Científicas De Investigación
Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-f]quinoline-2-carboxylic acid: Similar structure but lacks the methyl ester and benzyloxy groups.
1-amino-7-(phenylmethoxy)-thieno[3,2-f]quinoline-2-carboxylic acid: Similar but with different substituents.
Uniqueness
Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propiedades
Fórmula molecular |
C20H16N2O3S |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
methyl 1-amino-7-phenylmethoxythieno[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C20H16N2O3S/c1-24-20(23)19-18(21)17-13-7-10-16(22-14(13)8-9-15(17)26-19)25-11-12-5-3-2-4-6-12/h2-10H,11,21H2,1H3 |
Clave InChI |
MYOMMIWUWUHVCF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(S1)C=CC3=C2C=CC(=N3)OCC4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


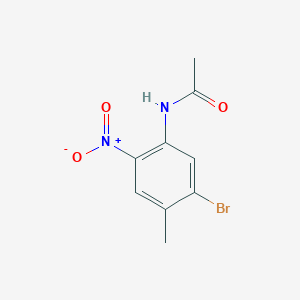
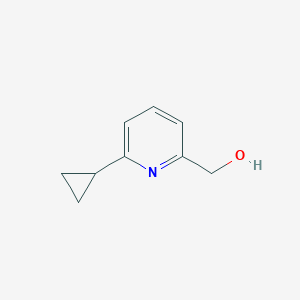
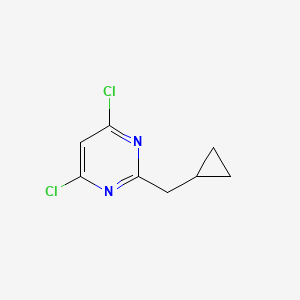
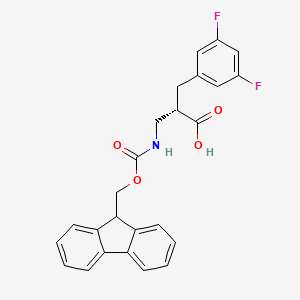

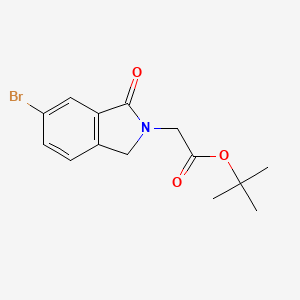
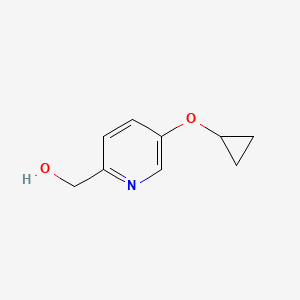
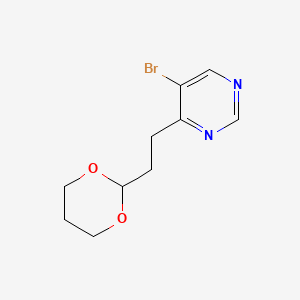

![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)

![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)


